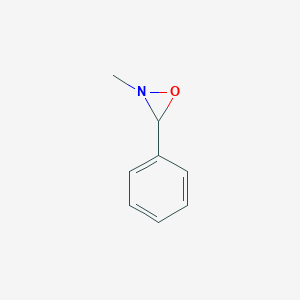
Oxaziridine, 2-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaziridine, 2-methyl-3-phenyl-, is an organic compound characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained ring structure and the relatively weak nitrogen-oxygen bond. It has a molecular formula of C8H9NO and a molecular weight of 135.1632 .
Preparation Methods
The synthesis of oxaziridine, 2-methyl-3-phenyl-, can be achieved through several methods:
Chemical Reactions Analysis
Oxaziridine, 2-methyl-3-phenyl-, undergoes various types of chemical reactions:
Amination: It can transfer nitrogen atoms to nucleophiles, facilitating the formation of amines.
Cycloaddition: Oxaziridines participate in [3+2] cycloaddition reactions with heterocumulenes to form substituted five-membered heterocycles.
Common reagents used in these reactions include peracids, amines, and various nucleophiles. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Oxaziridine, 2-methyl-3-phenyl-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxaziridine, 2-methyl-3-phenyl-, involves the transfer of oxygen or nitrogen atoms to various substrates. The strained three-membered ring and the weak nitrogen-oxygen bond facilitate these transfer reactions. The molecular targets and pathways involved depend on the specific reaction and substrate. For example, in oxidation reactions, the oxygen atom is transferred to the substrate, while in amination reactions, the nitrogen atom is transferred .
Comparison with Similar Compounds
Oxaziridine, 2-methyl-3-phenyl-, can be compared to other similar compounds such as:
Diaziridines: These compounds also contain a three-membered ring but with two nitrogen atoms instead of one oxygen and one nitrogen.
Dioxiranes: These compounds have a three-membered ring with two oxygen atoms and are known for their strong oxidizing properties.
Oxaziridine, 2-methyl-3-phenyl-, is unique due to its ability to transfer both oxygen and nitrogen atoms, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
3400-12-2 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-methyl-3-phenyloxaziridine |
InChI |
InChI=1S/C8H9NO/c1-9-8(10-9)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
GDAZZZLHHSQPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


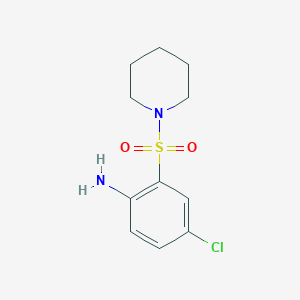
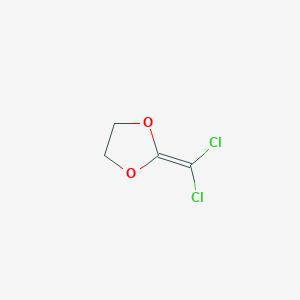
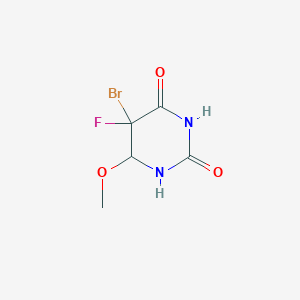
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
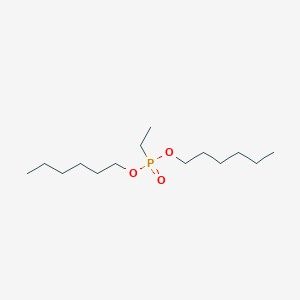
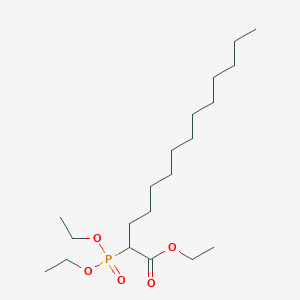
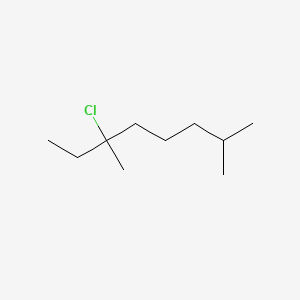
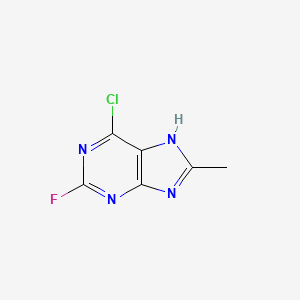
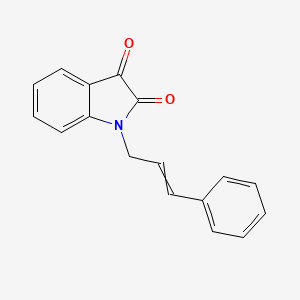
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
